molecular formula C17H19NO5 B1587808 Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate CAS No. 55747-45-0

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate

Cat. No.: B1587808
CAS No.: 55747-45-0
M. Wt: 317.34 g/mol
InChI Key: XDGCOSMBEZEXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is an organic compound with the molecular formula C₁₇H₁₉NO₅ It is a derivative of isoindoline-1,3-dione, featuring an ethyl ester group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions to introduce the acetyl and ethyl ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The acetyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione: A closely related compound with similar structural features and reactivity.

    Phthalimide: Another isoindoline-1,3-dione derivative with applications in organic synthesis and pharmaceuticals.

    Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A compound with a similar ester group but lacking the acetyl group.

Uniqueness

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is unique due to the presence of both the acetyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and industrial products .

Properties

IUPAC Name

ethyl 2-acetyl-5-(1,3-dioxoisoindol-2-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-3-23-17(22)12(11(2)19)9-6-10-18-15(20)13-7-4-5-8-14(13)16(18)21/h4-5,7-8,12H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGCOSMBEZEXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399001
Record name Ethyl 2-(3-N-phthalimidopropyl)acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55747-45-0
Record name Ethyl 2-(3-N-phthalimidopropyl)acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.